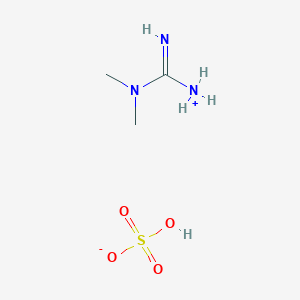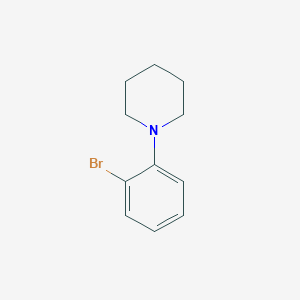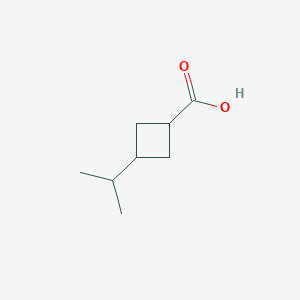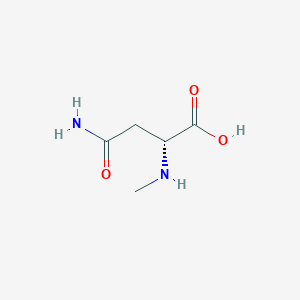
2-(Trifluoromethoxy)benzyl bromide
Vue d'ensemble
Description
“2-(Trifluoromethoxy)benzyl bromide” is an organic compound with the molecular formula C8H6BrF3O . It is a fluorinated building block .
Synthesis Analysis
The synthesis of “2-(Trifluoromethoxy)benzyl bromide” can be achieved through nucleophilic trifluoromethoxylation of alkyl halides . This method involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .
Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethoxy)benzyl bromide” can be represented by the InChI string: InChI=1S/C8H6BrF3O/c9-5-6-3-1-2-4-7 (6)13-8 (10,11)12/h1-4H,5H2 . The compound has a molecular weight of 255.03 g/mol .
Chemical Reactions Analysis
The compound can undergo S N 2-type trifluoromethylation of benzyl halides under transition-metal-free conditions . This reaction proceeds with the in situ generated trifluoromethyl anion (CF3−) overcoming the instability and displaying enhanced nucleophilicity in the presence of DME .
Physical And Chemical Properties Analysis
“2-(Trifluoromethoxy)benzyl bromide” is a liquid at 20°C . It has a molecular weight of 255.03 g/mol , a specific gravity of 1.59 , and a refractive index of 1.48 .
Applications De Recherche Scientifique
Aryne Route to Naphthalenes
Schlosser and Castagnetti (2001) explored the use of 1-bromo-2-(trifluoromethoxy)benzene, closely related to 2-(trifluoromethoxy)benzyl bromide, in generating arynes. These arynes were then used to synthesize 1- and 2-(trifluoromethoxy)naphthalenes, which have potential applications in the synthesis of complex organic molecules (Schlosser & Castagnetti, 2001).
Trifluoromethoxylation of Aliphatic Substrates
Marrec et al. (2010) demonstrated the trifluoromethoxylation of activated bromides, including benzyl bromide, using 2,4-dinitro(trifluoromethoxy)benzene. This process resulted in the formation of aliphatic trifluoromethyl ethers, highlighting the utility of trifluoromethoxy compounds in synthesizing organofluorine structures (Marrec et al., 2010).
Benzylation of Alcohols
Poon and Dudley (2006) developed a method for converting alcohols into benzyl ethers using a stable, neutral organic salt, which could potentially utilize 2-(trifluoromethoxy)benzyl bromide in its synthesis (Poon & Dudley, 2006).
Generation and Immobilization of Benzyl Radicals
Jouikov and Simonet (2010) investigated the reduction of benzyl bromides at palladium electrodes, leading to the formation of benzyl radicals. These radicals could be coupled or added onto various organic systems, suggesting a potential application for 2-(trifluoromethoxy)benzyl bromide in radical chemistry (Jouikov & Simonet, 2010).
Synthesis of Polymers with Controlled Molecular Architecture
Hawker and Fréchet (1990) used a benzylic bromide in the synthesis of dendritic macromolecules, demonstrating the role of such compounds in creating complex polymer structures. This process could be adapted for 2-(trifluoromethoxy)benzyl bromide in polymer chemistry (Hawker & Fréchet, 1990).
Safety And Hazards
Propriétés
IUPAC Name |
1-(bromomethyl)-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNSVUOTVLWNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380438 | |
| Record name | 2-(Trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzyl bromide | |
CAS RN |
198649-68-2 | |
| Record name | 2-(Trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)benzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)


